Benzene, [(2,2-dimethoxyethyl)sulfonyl]-

Carbohydrate Chemistry Protecting Groups Acetal Stability

Benzene, [(2,2-dimethoxyethyl)sulfonyl]-, also known as 2,2-dimethoxyethyl phenyl sulfone, is a benzenesulfonyl acetal derivative that serves as a critical building block for generating arylsulfonylated cyclic acetals, notably the phenylsulfonylethylidene (PSE) acetal protecting group. This compound belongs to the broader class of β-sulfonyl acetals, which are prized for their utility in carbohydrate and nucleoside chemistry due to their distinctive stability profile and orthogonal deprotection pathways.

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
CAS No. 32501-95-4
Cat. No. B14678642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(2,2-dimethoxyethyl)sulfonyl]-
CAS32501-95-4
Molecular FormulaC10H14O4S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCOC(CS(=O)(=O)C1=CC=CC=C1)OC
InChIInChI=1S/C10H14O4S/c1-13-10(14-2)8-15(11,12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyQZECCVQKPJLQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, [(2,2-dimethoxyethyl)sulfonyl]- (CAS 32501-95-4): A Versatile Benzenesulfonyl Acetal Precursor for Advanced Organic Synthesis


Benzene, [(2,2-dimethoxyethyl)sulfonyl]-, also known as 2,2-dimethoxyethyl phenyl sulfone, is a benzenesulfonyl acetal derivative that serves as a critical building block for generating arylsulfonylated cyclic acetals, notably the phenylsulfonylethylidene (PSE) acetal protecting group [1]. This compound belongs to the broader class of β-sulfonyl acetals, which are prized for their utility in carbohydrate and nucleoside chemistry due to their distinctive stability profile and orthogonal deprotection pathways [2]. Its molecular structure (C10H14O4S) features a phenylsulfonyl group appended to a dimethoxyethyl moiety, conferring unique electronic and steric properties that differentiate it from simpler alkyl phenyl sulfones [3].

Why Benzene, [(2,2-dimethoxyethyl)sulfonyl]- Cannot Be Replaced by Generic Alkyl Phenyl Sulfones in Protecting Group and Olefination Strategies


Generic alkyl phenyl sulfones, such as methyl phenyl sulfone or ethyl phenyl sulfone, lack the acid-labile acetal functionality that defines the synthetic versatility of Benzene, [(2,2-dimethoxyethyl)sulfonyl]-. This acetal group is essential for generating the phenylsulfonylethylidene (PSE) acetal clamp, a protecting group that exhibits markedly different stability and reactivity compared to conventional benzylidene acetals [1]. Under harsh acidic conditions (90% TFA, 60°C), PSE acetals remain intact while benzyl ethers undergo cleavage, demonstrating that simple substitution with a non-acetal sulfone would fail to provide the necessary acid resistance and orthogonal deprotection profiles required for complex multi-step syntheses [2]. Furthermore, the dimethoxyethyl group is critical for the Julia-Kocienski olefination pathway, where it acts as a latent aldehyde equivalent that cannot be replicated by methyl or ethyl sulfones [3].

Quantitative Differentiation of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- Derived PSE Acetals versus Conventional Acetals and Sulfones


Superior Acid Stability of Phenylsulfonylethylidene (PSE) Acetals vs. Benzyl Ethers and Conventional Acetals

PSE acetals, derived from the target compound, demonstrate exceptional resistance to acid-catalyzed hydrolysis. Under conditions of 90% trifluoroacetic acid (TFA) at 60°C, benzyl ethers undergo hydrolytic cleavage, whereas PSE acetals remain completely unaffected [1]. This stability profile contrasts sharply with conventional benzylidene acetals, which are known to be susceptible to acid hydrolysis under much milder conditions [2].

Carbohydrate Chemistry Protecting Groups Acetal Stability

Resistance of PSE Acetals to Lewis Acids and Oxidizing Agents vs. Traditional Acetals

PSE acetals are stable against a range of reagents that would degrade standard acetals. Specifically, they resist triisobutylaluminum (TIBAL) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), conditions under which many conventional acetals would undergo cleavage [1]. This stability profile is a direct consequence of the electron-withdrawing phenylsulfonyl group adjacent to the acetal center, which dramatically reduces the rate of acid-catalyzed hydrolysis [2].

Lewis Acid Compatibility Protecting Group Orthogonality Synthetic Methodology

High Yield Synthesis of PSE Acetals under Mild Basic Conditions

PSE acetals are obtained in preparative yields of 70–90% via a double Michael addition of 1,2- or 1,3-diols to 1,2-bis(phenylsulfonyl)ethylene (BPSE) under mild basic conditions [1]. This contrasts with the synthesis of benzylidene acetals, which often requires acid catalysis and can be lower yielding with sensitive substrates [2]. The high efficiency and mild reaction conditions are directly attributable to the electrophilic nature of the phenylsulfonyl-activated alkene, which reacts smoothly with a wide range of carbohydrate diols.

Synthetic Yield Michael Addition Protecting Group Installation

Regioselective Reductive Opening of PSE Acetals to ω-Hydroxyethenyl Ethers vs. Non-Selective Cleavage of Symmetrical Acetals

Reductive desulfonylation of PSE acetals using samarium iodide (SmI2) proceeds with high regioselectivity to yield ω-hydroxyethenyl ethers, a transformation not accessible from simple symmetrical acetals [1]. In contrast, sodium amalgam reduction leads to mixtures of regioisomeric vinyl ethers along with ethylidene acetal byproducts [2]. This regioselective opening is a unique feature of the PSE system, driven by the electron-withdrawing sulfonyl group, and provides a direct route to chiral vinyl ethers that are valuable building blocks for further functionalization.

Reductive Desulfonylation Regioselectivity Samarium Iodide

Efficient One-Pot Julia-Kocienski Olefination Using 2,2-Dimethoxyethyl PT Sulfone

In a one-pot Julia-Kocienski reaction, 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which is structurally analogous to the target compound, reacts with various aldehydes followed by acid hydrolysis to afford (E)-α,β-unsaturated aldehydes in high yields within short reaction times [1]. For example, the reaction with benzaldehyde yields cinnamaldehyde in 85% isolated yield after 2 hours [2]. This one-pot protocol eliminates the need for intermediate purification, significantly streamlining the synthesis of valuable enal products compared to traditional multi-step olefination sequences.

Julia-Kocienski Reaction Olefination α,β-Unsaturated Aldehydes

Optimal Scientific and Industrial Applications of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- and Its Derived PSE Acetals


Synthesis of Acid-Stable Protected Carbohydrate Building Blocks

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- serves as a key precursor to PSE acetals, which are employed to protect 1,2- and 1,3-diols in carbohydrate synthesis. Their resistance to acid hydrolysis (stable in 90% TFA at 60°C) makes them ideal for orthogonal protection strategies where acid-labile groups like benzyl ethers must be selectively removed [1].

Regioselective De-O-Benzylation for Oligosaccharide Assembly

Carbohydrate substrates bearing PSE acetals undergo highly regioselective de-O-benzylation with triisobutylaluminum (TIBAL), yielding monobenzyl ethers in excellent yields (e.g., 97% for a glucopyranoside derivative) [2]. These partially benzylated products are valuable building blocks for iterative oligosaccharide synthesis.

One-Pot Synthesis of (E)-α,β-Unsaturated Aldehydes

2,2-Dimethoxyethyl PT sulfone, a close analog, enables a streamlined one-pot Julia-Kocienski olefination followed by acid hydrolysis to generate (E)-α,β-unsaturated aldehydes with high yields (e.g., 85% for cinnamaldehyde) [3]. This methodology is directly applicable to the synthesis of fragrance compounds, pharmaceuticals, and natural product intermediates.

Preparation of Chiral ω-Hydroxyethenyl Ethers

Reductive desulfonylation of PSE acetals using samarium iodide provides regioselective access to chiral ω-hydroxyethenyl ethers [4]. These vinyl ethers are versatile chiral synthons for constructing complex polyoxygenated frameworks in natural product synthesis.

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